

Velaresol: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of **Velaresol** (also known as BW 12C or BW 12C79), an oxyhemoglobin stabilizer. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Properties of Velaresol

Velaresol is a solid compound with the molecular formula C12H14O5 and a formula weight of 238.2.[1] It is identified by the CAS Registry Number 77858-21-0.[1]

Solubility Profile

Velaresol exhibits solubility in various organic solvents. The solubility data is summarized in the table below.



Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	~10 mg/mL[1]	-
Dimethylformamide (DMF)	~16 mg/mL[1]	-
Ethanol	Slightly soluble[1]	-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	Clear solution.
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL	Clear solution.
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	Clear solution.

Stability Profile

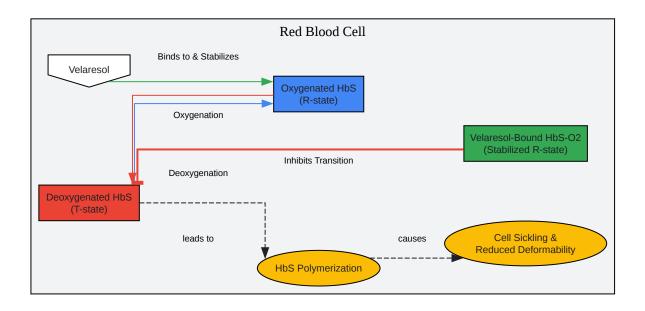
Velaresol demonstrates long-term stability under appropriate storage conditions.

Form	Storage Condition	Stability
Solid	-20°C	≥ 4 years[1]
Stock Solution in DMSO	-80°C	Up to 6 months (protect from light)
Stock Solution in DMSO	-20°C	Up to 1 month (protect from light)

Mechanism of Action: Oxyhemoglobin Stabilization

Velaresol functions as an oxyhemoglobin (Hb-O2) stabilizer.[1] In sickle cell disease, hemoglobin (HbS) can polymerize under deoxygenated conditions, leading to the characteristic sickling of red blood cells. **Velaresol**'s mechanism of action is centered on increasing the affinity of hemoglobin for oxygen, thereby stabilizing the relaxed (R-state) of hemoglobin and inhibiting the transition to the tense (T-state) which is prone to polymerization. This stabilization of oxyhemoglobin improves erythrocyte deformability.[1]





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Caption: Mechanism of **Velaresol** as an oxyhemoglobin stabilizer.

Experimental Protocols

Detailed experimental protocols for assessing the solubility and stability of **Velaresol** are outlined below. These protocols are based on standard pharmaceutical industry practices.

Kinetic Solubility Assay (Turbidimetric Method)

This protocol determines the kinetic solubility of **Velaresol** in an aqueous buffer.

- Preparation of Stock Solution: Prepare a 10 mM stock solution of Velaresol in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform a serial dilution of the Velaresol stock solution with DMSO to create a range of concentrations.
- Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.



- Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
- Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
- Data Analysis: The kinetic solubility is the highest concentration of **Velaresol** that does not show a significant increase in turbidity compared to the buffer control.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of **Velaresol**.

- Sample Preparation: Add an excess amount of solid **Velaresol** to a vial containing a physiologically relevant buffer (e.g., PBS, pH 7.4).
- Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.
- Quantification: Carefully collect the supernatant and determine the concentration of dissolved Velaresol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The thermodynamic solubility is the concentration of Velaresol in the saturated supernatant.

Stability Testing Protocol (ICH Guideline Q1A R2)

This protocol outlines the conditions for testing the stability of **Velaresol** as a drug substance.

- Batch Selection: Use at least three primary batches of Velaresol for the stability study.
- Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
- Storage Conditions:

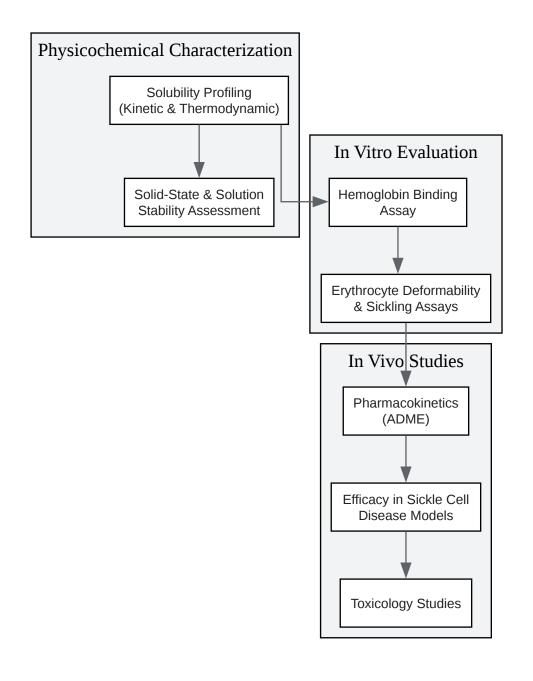


- \circ Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
- Testing Frequency:
 - Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: Test at 0, 3, and 6 months.
- Analytical Methods: Use validated stability-indicating analytical methods to test for appearance, purity (impurities and degradation products), and any other critical quality attributes.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like **Velaresol**.





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Caption: Preclinical evaluation workflow for **Velaresol**.

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References

- 1. A signature of the T → R transition in human hemoglobin PMC [pmc.ncbi.nlm.nih.gov]
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